molecular formula C8H8 B137431 Styrene-2,3,4,5,6-d5 CAS No. 5161-29-5

Styrene-2,3,4,5,6-d5

Cat. No.: B137431
CAS No.: 5161-29-5
M. Wt: 109.18 g/mol
InChI Key: PPBRXRYQALVLMV-DKFMXDSJSA-N
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Description

This compound has the molecular formula C8H3D5 and a molecular weight of 109.18 g/mol . It is primarily used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Styrene-2,3,4,5,6-d5 can be synthesized through the deuteration of styrene. The process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

In an industrial setting, the production of this compound involves the dehydrogenation of ethylbenzene in the presence of a deuterium source. The process is similar to the production of regular styrene but requires the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .

Chemical Reactions Analysis

Types of Reactions

Styrene-2,3,4,5,6-d5 undergoes various chemical reactions similar to those of regular styrene, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Styrene-2,3,4,5,6-d5 is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of Styrene-2,3,4,5,6-d5 is similar to that of regular styrene. It undergoes metabolic activation to form styrene oxide, which can interact with cellular macromolecules. The deuterium atoms in this compound provide a unique advantage in tracing and studying these interactions due to their distinct isotopic signature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Styrene-2,3,4,5,6-d5 is unique due to its specific isotopic substitution pattern, which makes it particularly useful for studying the benzene ring’s behavior in chemical reactions and metabolic processes. Its partial deuteration provides a balance between isotopic labeling and chemical reactivity, making it a versatile tool in research .

Biological Activity

Introduction

Styrene-2,3,4,5,6-d5 is a deuterated form of styrene, a compound widely used in the production of plastics and resins. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the biological effects of this compound based on various studies and findings.

This compound retains the chemical structure of styrene but has five deuterium atoms replacing hydrogen atoms in its structure. This modification affects its metabolic pathways and biological interactions.

PropertyValue
Molecular FormulaC8D5H5
Molecular Weight117.19 g/mol
Boiling Point145 °C
Melting Point-30 °C

Toxicological Profile

Research indicates that styrene exhibits various toxicological effects depending on exposure levels. The Agency for Toxic Substances and Disease Registry (ATSDR) outlines several key findings related to styrene's biological activity:

  • Acute Effects: Short-term exposure can lead to mucous membrane irritation and gastrointestinal distress.
  • Chronic Effects: Long-term exposure is associated with central nervous system (CNS) effects such as headaches and fatigue .

Mutagenicity Studies

Recent studies utilizing the MutaMouse model have investigated the mutagenic potential of this compound. Results indicated that at doses up to 300 mg/kg/day, there were no significant differences in mutant frequencies in the liver or lung tissues compared to controls . This suggests that this compound does not exhibit mutagenic properties under these experimental conditions.

Immunological Effects

Styrene exposure has been linked to alterations in immune function. A study found that workers exposed to styrene showed reduced total T-lymphocyte counts and impaired immune responses . These findings highlight potential immunotoxicity associated with styrene exposure.

Metabolic Pathways

Styrene is metabolized primarily in the liver through oxidation processes involving cytochrome P450 enzymes. The metabolic pathway includes the formation of styrene oxide and phenylacetaldehyde . The presence of deuterium in this compound may influence these metabolic processes by altering reaction kinetics.

Case Studies

  • Occupational Exposure: A cohort study involving workers in the plastics industry reported increased levels of liver enzymes associated with styrene exposure. However, no significant histopathological changes were observed in liver tissues from workers exposed to low concentrations over extended periods .
  • Animal Studies: In a controlled study on rats exposed to high concentrations of styrene (up to 1500 ppm), no significant mortality was observed after prolonged exposure. However, decreased locomotor activity and other behavioral changes were noted at higher doses .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30209-80-4
Record name Benzene-1,2,3,4,5-d5, 6-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30209-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10514648
Record name 1-Ethenyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5161-29-5
Record name 1-Ethenyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5161-29-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Styrene-2,3,4,5,6-d5
Reactant of Route 2
Styrene-2,3,4,5,6-d5
Reactant of Route 3
Styrene-2,3,4,5,6-d5
Reactant of Route 4
Styrene-2,3,4,5,6-d5
Reactant of Route 5
Styrene-2,3,4,5,6-d5
Reactant of Route 6
Styrene-2,3,4,5,6-d5

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